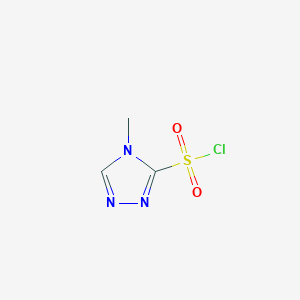
methyl 5-fluoro-1H-benzimidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-fluoro-1H-benzimidazole-4-carboxylate is a fluorinated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely used in medicinal chemistry due to their broad range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-1H-benzimidazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an amido-nitrile intermediate, followed by fluorination and esterification steps . The reaction conditions often require the use of catalysts, such as nickel, and specific reagents to achieve the desired regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-fluoro-1H-benzimidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while nucleophilic substitution can produce a variety of substituted benzimidazoles .
Wissenschaftliche Forschungsanwendungen
Methyl 5-fluoro-1H-benzimidazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated benzimidazole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of methyl 5-fluoro-1H-benzimidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1H-benzimidazole-5-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-amino-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate: Another fluorinated benzimidazole with different substitution patterns.
Uniqueness
Methyl 5-fluoro-1H-benzimidazole-4-carboxylate is unique due to the presence of the fluorine atom at the 5-position, which significantly influences its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced properties .
Eigenschaften
IUPAC Name |
methyl 5-fluoro-1H-benzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-5(10)2-3-6-8(7)12-4-11-6/h2-4H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYLNVJICSDEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1N=CN2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,4-Trifluoro-1-thiophen-2-yl-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butane-1,3-dione](/img/structure/B12846373.png)

![1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone](/img/structure/B12846386.png)



![2-[3-(Benzyloxy)phenyl]furan](/img/structure/B12846406.png)

![Oxazolo[4,5-c]pyridine-4-methanamine](/img/structure/B12846414.png)


![Methyl 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12846439.png)

